Glutaminase - 9001-47-2

Glutaminase

Catalog Number: EVT-10958160
CAS Number: 9001-47-2
Molecular Formula: C26H36N6O6
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Glutaminase can be sourced from various organisms, including bacteria, fungi, and mammals. Notable sources include Bacillus amyloliquefaciens, Halomonas meridiana, and several actinomycetes. These organisms have been studied for their ability to produce glutaminase under different fermentation conditions, such as submerged fermentation and solid-state fermentation .

Classification

Glutaminases are classified based on their substrate specificity and biochemical properties. The two main types are:

  • L-glutaminase: Specifically acts on L-glutamine.
  • D-glutaminase: Acts on D-glutamine, although less common.
Synthesis Analysis

Methods

Glutaminase production can be achieved through various fermentation techniques. The primary methods include:

  • Submerged Fermentation: This method involves growing microorganisms in a liquid medium where the enzyme is secreted into the broth. For instance, Bacillus amyloliquefaciens has been cultivated in nutrient-rich media to optimize enzyme yield .
  • Solid-State Fermentation: This technique uses solid substrates (like wheat bran) for microbial growth. It has been shown to enhance enzyme production significantly compared to submerged fermentation due to better aeration and nutrient availability .

Technical Details

The optimization of glutaminase synthesis often involves adjusting parameters such as temperature, pH, and substrate concentration. For example, optimal conditions for Halomonas meridiana were found at 37 °C and pH 8.0 with specific nutrient compositions . Statistical methodologies like Response Surface Methodology (RSM) are frequently employed to fine-tune these parameters for maximum enzyme yield .

Molecular Structure Analysis

Structure

Glutaminase typically exhibits a complex three-dimensional structure that is crucial for its enzymatic function. The enzyme's active site is designed to facilitate the hydrolysis of glutamine, involving specific amino acid residues that interact with the substrate.

Data

The molecular weight of glutaminases can vary significantly among different sources. For instance, the glutaminase from Halomonas meridiana has a molecular weight of approximately 57 kDa as determined by SDS-PAGE analysis . Structural studies using techniques like X-ray crystallography or NMR spectroscopy provide insights into the arrangement of atoms within the enzyme.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by glutaminase is:

L glutamineL glutamate+ammonia\text{L glutamine}\rightarrow \text{L glutamate}+\text{ammonia}

This reaction is vital for amino acid metabolism and plays a role in maintaining nitrogen balance within cells.

Technical Details

The activity of glutaminase can be measured using various assays that quantify the amount of ammonia released during the reaction. The Nesslerization method is commonly used for this purpose, where ammonia reacts with Nessler's reagent to produce a colorimetric change that can be measured spectrophotometrically .

Mechanism of Action

Process

The mechanism by which glutaminase operates involves binding L-glutamine at its active site, followed by hydrolysis where water molecules facilitate the cleavage of the amide bond in glutamine. This process results in the formation of L-glutamate and ammonia.

Data

Kinetic studies have shown that different glutaminases exhibit varying affinities for their substrates, characterized by parameters such as Michaelis constant (KmK_m) and maximum reaction velocity (VmaxV_{max}). For example, L-glutaminase from Bacillus amyloliquefaciens has been reported to have low KmK_m values for L-glutamine, indicating high affinity .

Physical and Chemical Properties Analysis

Physical Properties

Glutaminases are generally soluble enzymes that exhibit stability over a range of temperatures and pH levels. The stability can vary based on the source organism; for instance, some marine-derived enzymes show enhanced stability at higher salinities .

Chemical Properties

Chemically, glutaminases are sensitive to denaturation by extreme pH or temperature conditions. Their activity can also be influenced by the presence of inhibitors or activators in the environment.

Relevant Data or Analyses

Studies indicate that optimal activity often occurs at physiological pH (around 7-8) and moderate temperatures (30-40 °C). Enzyme activity tends to decrease significantly outside these ranges .

Applications

Scientific Uses

Glutaminases have several applications in biotechnology and medicine:

  • Cancer Therapy: Targeting glutaminase activity in tumors has emerged as a potential therapeutic strategy due to its role in cancer cell metabolism.
  • Food Industry: Used as flavor enhancers or in food processing to produce umami flavors.
  • Pharmaceuticals: Involved in synthesizing bioactive compounds like immunomodulatory peptides .

Research continues to explore additional applications in metabolic engineering and synthetic biology, leveraging glutaminases' unique properties for innovative solutions across various fields.

Enzymology and Molecular Biology

Gene Structure and Isoform Diversity

1.1.1. Glutaminase (Kidney-Type Isoforms: Kidney-Type Glutaminase, Glutaminase C, Glutaminase M) and Glutaminase 2 (Liver-Type) Gene Loci and Splicing Variants

The human glutaminase enzyme family arises from two distinct genes: Glutaminase (chromosome 2q32.2) and Glutaminase 2 (chromosome 12q13.3). The Glutaminase gene undergoes alternative splicing to generate three isoforms:

  • Kidney-Type Glutaminase: The canonical 669-residue isoform, originally identified in renal tissue, contains 19 exons and features a mitochondrial targeting sequence (residues 1–72, proteolytically cleaved upon import).
  • Glutaminase C: A shorter splice variant (598 residues) sharing exons 1–15 with Kidney-Type Glutaminase but incorporating a unique C-terminal exon. This variant exhibits higher catalytic activity due to enhanced oligomerization capacity [1] [4].
  • Glutaminase M: An inactive variant (residues 1–162 + intron-derived "VSFYIFLS" C-terminus), potentially arising from aberrant splicing of intron 2–3 [1].

The Glutaminase 2 gene utilizes alternative promoters and transcription start sites to yield:

  • Glutaminase B: The full-length isoform (602 residues) transcribed from the canonical upstream promoter.
  • Liver-Type Glutaminase: A shorter isoform initiated from an intragenic promoter within intron 1, yielding distinct N-terminal sequences across human, rat, and mouse. Human Liver-Type Glutaminase contains two in-frame translation start sites, though only the full-length protein demonstrates catalytic activity [9].

Table 1: Human Glutaminase Isoforms and Genetic Features

GeneIsoformChromosomal LocusExonsAmino AcidsKey Structural Features
GlutaminaseKidney-Type Glutaminase2q32.219669Mitochondrial transit peptide (1-72 cleaved); Ankyrin repeats
GlutaminaseGlutaminase C2q32.215598Truncated C-terminus lacking ankyrin repeats
GlutaminaseGlutaminase M2q32.22 (partial) + intron~180Inactive; Aberrant C-terminus
Glutaminase 2Glutaminase B12q13.318602Mitochondrial transit peptide; Ankyrin repeats
Glutaminase 2Liver-Type Glutaminase12q13.3Alternative exon 1 + shared exonsVariableSpecies-specific N-termini; Human: two potential start codons

Evolutionary Conservation and Species-Specific Expression Patterns

Glutaminases evolved from bacterial ancestors, likely acquired during mitochondrial endosymbiosis. Phylogenetic analysis reveals:

  • Bacterial Origins: Three architectural classes exist: minimal catalytic domain (313±10 residues), catalytic domain + Sulfate Transporter and Anti-σ factor antagonist domain (429±16 residues), and complex forms with additional N-terminal cyclic nucleotide-binding domains or EF-hand-like domains. Cyanobacteria possess precursors to eukaryotic glutaminases with N-terminal Eps15 Homology-like domains and C-terminal ankyrin repeats [4].
  • Eukaryotic Expansion: Animal glutaminases consistently incorporate an N-terminal EF-hand-like domain and C-terminal ankyrin repeats. Glutaminase C emerged late in evolution via retrotransposition, first appearing in cartilaginous fish (Chondrichthyes) [4].
  • Tissue-Specific Expression: Kidney-Type Glutaminase/Glutaminase C dominate in kidney, brain, intestine, and many cancers. Glutaminase 2 isoforms are highly expressed in liver but also occur in brain, pancreas, and immune cells. Relative abundance of Glutaminase B versus Liver-Type Glutaminase varies significantly across species (human, rat, mouse) and tissues, indicating differential transcriptional regulation [9] [3].

Structural Characterization of Catalytic Mechanisms

Catalytic Triad Residues (Cysteine-Histidine-Aspartate) and Substrate Binding Pockets

The catalytic mechanism is conserved across isoforms and involves a triad (Cysteine-Histidine-Aspartate) within a TIM-barrel fold:

  • Nucleophile Formation: Cysteine 321 (human Glutaminase C numbering) is deprotonated by Histidine 287, stabilized by Aspartate 288. This thiolate attacks the glutamine amide carbon, forming a tetrahedral intermediate [1] [6].
  • Substrate Specificity: The binding pocket accommodates glutamine via hydrogen bonds to backbone atoms (Ser 286, Leu 323, Ala 324) and hydrophobic interactions (Val 476, Phe 363, Phe 438). The "oxyanion hole" (Ser 286 backbone amide) stabilizes the transition state. Glutamate inhibition occurs via its γ-carboxylate binding Arginine 65 and Lysine 91 at the dimer interface, preventing phosphate activation [4] [6].

Conformational Dynamics of the Activation Loop (Lid/Gating Loop)

A critical regulatory element is the activation loop (residues 316–330):

  • Open (Inactive) State: The loop occludes the active site, hindering substrate binding. Arginine 65 and Lysine 91 form salt bridges, stabilizing this conformation [6].
  • Phosphate-Induced Activation: Inorganic phosphate binds at the tetramer interface (Ser 286, Arg 317, Ser 329) and to the activation loop (Ser 286, Arg 317). This disrupts the inhibitory salt bridges, triggering a 15-Å conformational shift. The loop swings open, exposing the catalytic Cysteine 321 and forming the substrate-binding site [6] [10].
  • Filamentation Coupling: The activated conformation promotes polymerization into double-stranded helical filaments. Phosphate molecules bridge adjacent tetramers, stabilizing the active state and enhancing catalytic efficiency up to 100-fold [6].

Active Site Mutagenesis and Functional Impact (e.g., Tyrosine 466 Tryptophan, Lysine 253 Alanine)

Key mutations validate mechanistic features:

  • Cysteine 321 Serine/Alanine: Abolishes catalytic activity by removing the nucleophile, confirming its essential role [1].
  • Tyrosine 466 Tryptophan (Y466W): Located near the catalytic pocket, this mutation disrupts substrate binding and reduces activity by >90%, highlighting the sensitivity of steric constraints [1] [4].
  • Lysine 253 Alanine (K253A): Impairs phosphate binding at the tetramer interface, reducing activation and filament formation. Demonstrates phosphate's allosteric role beyond direct catalytic participation [6] [10].
  • Arginine 65 Alanine/Lysine 91 Alanine (R65A/K91A): Mimics phosphate-bound state by disrupting inhibitory salt bridges, constitutively activating the enzyme even without phosphate [6].

Table 2: Functional Impact of Key Glutaminase Mutations

MutationLocation/FunctionCatalytic ActivityActivation by PhosphateFilament FormationKey Reference
C321S/AActive site nucleophileAbolishedNot applicableImpaired [1]
Y466WSubstrate binding pocket<10% of wild-typeReducedReduced [1] [4]
K253APhosphate binding siteReducedSeverely impairedAbolished [6]
R65A/K91ADimer interface (inhibitory salt bridge)Constitutively high (~wild-type + phosphate)InsensitiveEnhanced [6]

Comparative Analysis of Isozyme Structures

Tetrameric Organization and Interface Residues

All functional glutaminases assemble into homotetramers:

  • Glutaminase C Tetramer: Forms a flat, square-like structure. The primary interface involves helices α11 and α12 (residues 450–500), with critical interactions between Glutamate 452 from one monomer and Arginine 476, Lysine 480 from the adjacent monomer. This interface is compact, facilitating stable dimer-of-dimers assembly essential for filament nucleation [4] [6].
  • Kidney-Type Glutaminase/Glutaminase 2 Tetramers: Incorporate bulkier C-terminal ankyrin repeat domains (residues 550–669 in Kidney-Type Glutaminase; residues 500–602 in Glutaminase B). These domains fold back onto the catalytic core, sterically hindering the extensive monomer-monomer interactions needed for filament elongation. Consequently, these isoforms form shorter, less stable filaments with lower catalytic activity [1] [4].
  • Activation Switch: In Glutaminase C, phosphate binding at the tetramer interface (Ser 286, Arg 317, Ser 329) triggers a rotation of subunits, opening the active sites and exposing filament-forming surfaces. Kidney-Type Glutaminase and Glutaminase 2 exhibit reduced phosphate sensitivity due to weaker binding at this site and interference from the ankyrin domain [4] [6].

Divergent Allosteric Binding Sites Between Glutaminase and Glutaminase 2

Despite structural homology, isoform-specific regulation occurs:

  • Glutaminase/Glutaminase C Allostery:
  • Activation: Inorganic phosphate binds at the tetramer interface (Site 1: Ser 286, Arg 317; Site 2: Ser 329) and the activation loop (Ser 286, Arg 317), promoting the active conformation and filamentation [6].
  • Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide binds deep in the dimer-dimer interface, locking the enzyme in an inactive tetramer incapable of filament formation. This site is absent in Glutaminase 2 due to divergent residues lining the interface [1] [10].
  • Glutaminase 2 Allostery:
  • Activation: Shows minimal activation by phosphate. Instead, its basal activity is higher. Structural studies reveal occlusion of the phosphate-binding site by Glutamine 284 (equivalent to Ser 286 in Glutaminase C) and absence of key arginine residues [4] [9].
  • Unique Regulation: Nuclear translocation of Liver-Type Glutaminase correlates with cell differentiation, mediated by nuclear localization signals within its N-terminus absent in Glutaminase isoforms. This suggests non-metabolic roles [3] [9].
  • Ankyrin Domain Function: In Kidney-Type Glutaminase and Glutaminase 2 isoforms, the C-terminal ankyrin repeats (3–4 repeats) adopt a conserved fold. However, conserved motifs within these repeats (e.g., "GF" and "TP" loops) mediate unusual intramolecular contacts rather than typical protein-protein interactions. This autoinhibitory packing stabilizes a low-activity state and impedes filamentation [4] [1].

Table 3: Structural and Regulatory Features of Glutaminase Isoforms

FeatureGlutaminase CKidney-Type GlutaminaseGlutaminase 2 Isoforms
Catalytic Core StructureConserved TIM-barrel fold (Cysteine-Histidine-Aspartate triad)Identical to Glutaminase C>70% sequence identity; Same catalytic mechanism
C-Terminal DomainShort (48 residues); No defined domainsAnkyrin repeats (intramolecular contacts)Ankyrin repeats (intramolecular contacts)
Quaternary Structure (Active)Tetramer; Forms double-stranded filamentsTetramer; Forms short filamentsTetramer; Minimal filamentation
Key ActivatorInorganic phosphate (K~d~ ~0.5 mM)Weak phosphate activationPhosphate insensitive; Higher basal activity
Allosteric Inhibitor SitePresent (dimer-dimer interface; Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide target)Similar to Glutaminase CAbsent; Divergent interface residues
Non-Catalytic DomainsNoneAnkyrin repeats autoinhibit filamentationAnkyrin repeats; Nuclear localization signals (Liver-Type Glutaminase)

Properties

CAS Number

9001-47-2

Product Name

Glutaminase

IUPAC Name

methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate

Molecular Formula

C26H36N6O6

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1

InChI Key

VHGWUSABWIEXKQ-BEBFYNPSSA-N

Canonical SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C

Isomeric SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C

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